molecular formula C15H21N3O5 B556086 (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride CAS No. 57591-61-4

(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride

Cat. No.: B556086
CAS No.: 57591-61-4
M. Wt: 217.65 g/mol
InChI Key: GDAQVXISDUMUJG-LBPRGKRZSA-N
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Description

®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is a chiral compound with significant relevance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a methyl ester group, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride typically involves several steps:

    Starting Material: The synthesis often begins with ®-4-hydroxyphenylglycine.

    Esterification: The carboxylic acid group of ®-4-hydroxyphenylglycine is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

    Amination: The ester is then subjected to amination, where an amino group is introduced. This can be achieved using reagents like ammonia or an amine under suitable conditions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Esterification: Using a continuous flow reactor for the esterification step to maintain a steady supply of the methyl ester.

    Automated Amination: Automated systems for the amination step to ensure precise control over reaction conditions.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of amides, ureas, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.

Major Products

    Oxidation: ®-4-Hydroxyphenylglyoxylic acid methyl ester.

    Reduction: ®-Amino-(4-hydroxyphenyl)ethanol.

    Substitution: Various amides and ureas depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme-substrate interactions due to its structural similarity to natural amino acids. It serves as a model compound in the investigation of enzyme kinetics and mechanisms.

Medicine

Medically, ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is explored for its potential therapeutic properties. It is investigated as a precursor for the synthesis of drugs targeting neurological disorders, given its ability to interact with neurotransmitter systems.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments. Its chiral nature makes it valuable in the production of optically active materials.

Mechanism of Action

The mechanism by which ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. In biological systems, it can mimic the action of natural amino acids, binding to enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride: The enantiomer of the compound, differing in its stereochemistry.

    4-Hydroxyphenylacetic acid methyl ester: Lacks the amino group, making it less versatile in chemical reactions.

    ®-Amino-(4-methoxyphenyl)acetic acid methyl ester hydrochloride: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is unique due to its combination of functional groups and chiral center. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCKVJUNDXPDJH-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10528780
Record name Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57591-61-4
Record name Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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